
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is a chemical compound that belongs to the class of kavalactones. These compounds are known for their diverse biological activities and are often found in plants of the Piperaceae family. This particular compound has been isolated from the leaves of Piper fuligineum Kunth, a shrub endemic to Brazil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of 4-methoxy-2H-pyran-2-one as a starting material, which undergoes a series of reactions to introduce the 3-phenyloxiran-2-yl group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The methoxy and oxirane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in its interaction with various enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-styryl-2H-pyran-2-one: Another kavalactone with similar structural features.
6-(1,2-Dihydroxy-2-phenylethyl)-4-methoxy-2H-pyran-2-one: A compound with additional hydroxyl groups.
Methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate: A benzoic acid derivative with a similar methoxy group.
Uniqueness
4-Methoxy-6-(3-phenyloxiran-2-yl)-2H-pyran-2-one is unique due to the presence of the 3-phenyloxiran-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other kavalactones and contributes to its specific interactions with biological targets .
Properties
CAS No. |
111864-32-5 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-methoxy-6-(3-phenyloxiran-2-yl)pyran-2-one |
InChI |
InChI=1S/C14H12O4/c1-16-10-7-11(17-12(15)8-10)14-13(18-14)9-5-3-2-4-6-9/h2-8,13-14H,1H3 |
InChI Key |
MLGUXXSGWWCJQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2-{2-[2-(Octadecyloxy)ethoxy]ethoxy}ethyl)ethane-1,2-diamine](/img/structure/B14311415.png)
![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)
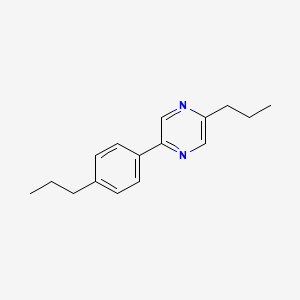
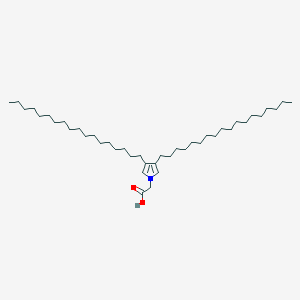
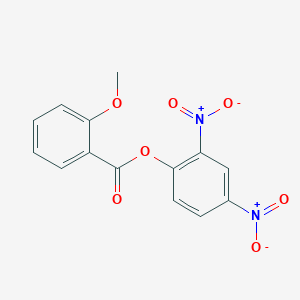
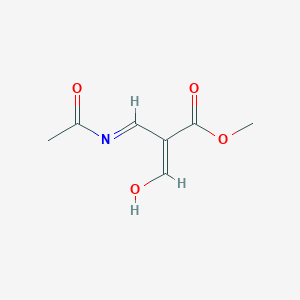
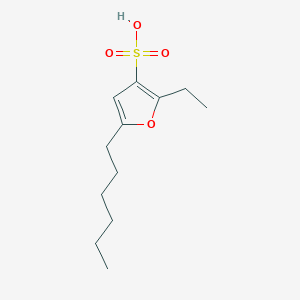
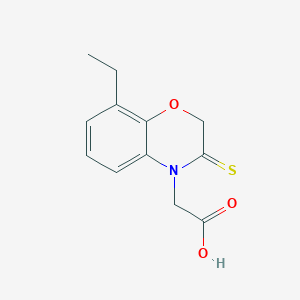

![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

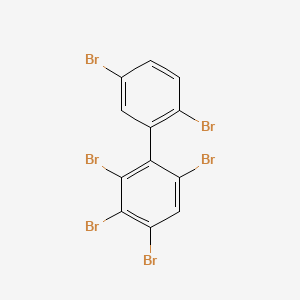
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)
